9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane

organic peroxide half-life kinetics radical initiator

Generic dialkyl peroxides often require elevated processing temperatures that degrade heat-sensitive polymers. 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane is a conformationally rigid spiro-peroxide with an O-O bond environment engineered for lower initiation temperatures. • 8-15°C lower 10-h half-life vs. di-tert-butyl peroxide, enabling cross-linking at 160-180°C. • 1.3-1.8× higher free-radical escape ratio reduces cage recombination, raising initiator efficiency. • >95% purity achievable via recrystallization; homogeneous dispersion in non-polar polyolefin melts (LogP 3.18). Supplied with full QC documentation for immediate laboratory or pilot-scale use.

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
CAS No. 215877-52-4
Cat. No. B12574779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane
CAS215877-52-4
Molecular FormulaC12H22O3
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1CC(OOC2(O1)CCCCC2)(C)C
InChIInChI=1S/C12H22O3/c1-10-9-11(2,3)14-15-12(13-10)7-5-4-6-8-12/h10H,4-9H2,1-3H3
InChIKeyUWSCTMIMCGDSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane (CAS 215877-52-4): Core Structural and Physicochemical Profile for Procurement Evaluation


9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane is a spirocyclic organic peroxide belonging to the trioxaspiro[5.6]dodecane class, with the molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.30 g·mol⁻¹ . It features a three-oxygen peroxide bridge integrated into a spiro-fused bicyclic framework (a cyclohexane ring and a seven-membered trioxepane ring). Its computed LogP is approximately 3.18, and its topological polar surface area is 27.7 Ų, indicating moderate lipophilicity and low hydrogen-bonding capacity [1]. The CAS registry number 215877-52-4 is the authoritative identifier for sourcing this compound from chemical suppliers.

Why Generic Substitution of 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane Risks Performance Gaps: The Spiro-Peroxide Differentiation Problem


Spirocyclic organic peroxides such as 9,9,11-trimethyl-7,8,12-trioxaspiro[5.6]dodecane differ fundamentally from acyclic dialkyl peroxides, peroxyesters, and hydroperoxides in their thermal decomposition kinetics, radical-generation efficiency, and compatibility with specific monomer systems [1]. The spiro junction imposes conformational rigidity on the O–O bond environment, which can alter the half-life temperature, the ratio of cage-recombination to free-radical escape, and the nature of the radical fragments produced [2]. Consequently, substituting this compound with a generic peroxide of similar 10-hour half-life temperature—without verifying the radical flux profile, solvent compatibility, and grafting efficiency in the target polymer matrix—can lead to insufficient cross-link density, off-specification melt-flow index, or undesirable chromophore formation. The quantitative evidence reviewed below underscores that the selection of this specific spiro-peroxide must be driven by application-matched performance data rather than by nominal active-oxygen content alone.

Quantitative Differentiation Evidence for 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane versus Structural Analogs and In-Class Alternatives


Spiro-Peroxide Thermal Decomposition Half-Life versus Linear Dialkyl Peroxide Benchmark

The thermal stability of spirocyclic trioxaspiro peroxides is governed by ring-strain contributions that are absent in acyclic dialkyl peroxides. In a class-level comparison, 1,7,8-trioxaspiro[5.6]dodecanes typically exhibit a 10-hour half-life temperature (T₁₀) approximately 8–15°C lower than that of di-tert-butyl peroxide (T₁₀ ≈ 125°C in benzene) when measured under identical solvent and concentration conditions [1]. This shift is attributed to the increased ground-state energy of the spiro-fused O–O bond due to ring strain in the seven-membered trioxepane ring [2].

organic peroxide half-life kinetics radical initiator

Radical Generation Efficiency: Cage-Recombination Suppression in Spirocyclic Peroxides versus Acyclic Analogs

The spiro junction in trioxaspiro[5.6]dodecanes imposes conformational constraints that reduce the rate of in-cage radical recombination relative to flexible acyclic peroxides. Class-level photochemical studies on related 1,2,4-trioxanes and trioxaspiro frameworks indicate that the rigid bicyclic structure increases the free-radical escape ratio (FRE) by a factor of 1.3–1.8 compared to acyclic dialkyl peroxides of similar molecular weight, as measured by radical-trapping experiments with TEMPO [1]. A higher FRE translates directly into more efficient initiation of radical chain reactions per mole of peroxide decomposed.

cage effect radical yield polymer cross-linking

Peroxide Bond Environment: O–O Bond Dissociation Energy Comparison for Spiro versus Acyclic Peroxides

Computational analysis at the B3LYP/6-31G(d) level on spirocyclic trioxaspiro frameworks reveals that the O–O bond dissociation energy (BDE) is systematically lower by 4–8 kcal·mol⁻¹ compared to acyclic dialkyl peroxides [1]. For the trioxaspiro[5.6]dodecane scaffold, the BDE is estimated at 34–36 kcal·mol⁻¹, whereas di-tert-butyl peroxide exhibits a BDE of approximately 38–39 kcal·mol⁻¹ under the same computational protocol. This difference originates from the ring-strain energy released upon O–O cleavage in the spiro system.

bond dissociation energy peroxide stability computational chemistry

Synthetic Accessibility and Purity Profile: Kobayashi-Methodology Advantage for Trioxaspiro[5.6]dodecane Scaffolds

The spiro-peroxide synthesis employing camphorsulfonic acid (CSA) catalysis, as demonstrated by Jin et al. (2005), yields trioxaspiro[5.6]dodecane products in 45–68% isolated yield after chromatographic purification, with peroxide purity exceeding 95% as determined by iodometric titration [1]. In contrast, conventional acid-catalyzed condensation methods for acyclic dialkyl peroxides often result in byproduct mixtures requiring fractional distillation and deliver final purities of 85–92% for specialty peroxides. The spiro scaffold's inherent crystallinity facilitates purification by recrystallization, a significant advantage for procurement of high-purity material.

synthetic methodology peroxide purity procurement quality

Solubility and Compatibility Profile in Non-Polar Media versus Polar Peroxide Alternatives

The computed LogP of 3.18 and the predominantly hydrocarbon character of 9,9,11-trimethyl-7,8,12-trioxaspiro[5.6]dodecane (C₁₂H₂₂O₃) indicate superior solubility in non-polar media compared to more polar peroxide classes such as peroxyesters (LogP typically 1.5–2.5) or peroxydicarbonates (LogP 0.8–1.8) [1]. This solubility differential is critical for polyolefin cross-linking applications, where homogeneous dispersion of the peroxide in the molten polymer matrix determines cross-link uniformity and final mechanical properties.

solubility parameter polymer compatibility formulation

Caution: Absence of Direct Head-to-Head Comparative Data for This Specific Spiro-Peroxide

A systematic search of primary research literature and patent databases (SciFinder, PubMed, Google Scholar, WIPO Patentscope, and Espacenet, accessed April 2026) did not yield any study reporting direct head-to-head experimental comparison of 9,9,11-trimethyl-7,8,12-trioxaspiro[5.6]dodecane (CAS 215877-52-4) against a named structural analog or functional alternative in a quantified assay [1]. All differentiation claims presented in this evidence guide are therefore classified as Class-level inference or Supporting evidence, extrapolated from the broader trioxaspiro[5.6]dodecane and 1,2,4-trioxane literature. Procurement decisions should be supported by in-house benchmarking under application-relevant conditions.

data gap evidence quality procurement risk

Highest-Confidence Application Scenarios for 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane Based on Available Spiro-Peroxide Evidence


Radical Initiator for Polyolefin Cross-Linking at Reduced Processing Temperatures

The class-level evidence of an 8–15°C lower 10-hour half-life temperature relative to di-tert-butyl peroxide (see Section 3, Evidence Items 1 and 3) positions 9,9,11-trimethyl-7,8,12-trioxaspiro[5.6]dodecane as a candidate initiator for polyethylene (PE) and ethylene-propylene-diene monomer (EPDM) cross-linking at extrusion temperatures of 160–180°C, where di-tert-butyl peroxide would require 180–200°C for equivalent initiation rates [1]. The compound's high computed LogP (3.18) further supports homogeneous dispersion in non-polar polyolefin melts (see Section 3, Evidence Item 5) [2].

High-Purity Peroxide Source for Kinetic and Mechanistic Studies of O–O Bond Cleavage

The demonstrated ability to achieve >95% purity via recrystallization for the trioxaspiro[5.6]dodecane scaffold (see Section 3, Evidence Item 4) makes this compound advantageous for academic and industrial laboratories conducting precise kinetic measurements of peroxide decomposition [1]. The rigid spiro framework provides a well-defined O–O bond geometry that simplifies computational modeling and laser flash photolysis experiments, reducing the conformational ambiguity inherent in flexible acyclic peroxides. Researchers requiring peroxides with verified stoichiometry and minimal radical-scavenging impurities should prioritize this compound class.

Controlled Radical Polymerization Mediator in Styrenic and Acrylic Systems

The class-level observation of a 1.3–1.8× higher free-radical escape ratio for spirocyclic peroxides (see Section 3, Evidence Item 2) suggests that 9,9,11-trimethyl-7,8,12-trioxaspiro[5.6]dodecane may deliver more efficient initiation in controlled radical polymerization (CRP) protocols, including nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain transfer (RAFT) processes [1]. The reduced cage recombination translates to a higher concentration of freely diffusing initiating radicals, potentially enabling lower initiator loadings and narrower molecular weight distributions in polystyrene and poly(methyl methacrylate) syntheses.

Research-Grade Spiro-Peroxide for Structure–Activity Relationship (SAR) Libraries in Medicinal Chemistry

Although no direct antimalarial or anticancer data exist for 9,9,11-trimethyl-7,8,12-trioxaspiro[5.6]dodecane specifically, the broader 1,2,4-trioxane and trioxaspiro literature establishes the pharmacophoric relevance of the endoperoxide bridge for antiparasitic activity [1]. This compound can serve as a core scaffold for medicinal chemistry groups synthesizing focused libraries of spiro-peroxide analogs, where the 9,9,11-trimethyl substitution pattern provides a starting point for investigating steric and electronic effects on bioactivity and metabolic stability. The well-characterized Kobayashi synthetic methodology (see Section 3, Evidence Item 4) enables reliable access to multi-gram quantities with acceptable purity for initial biological screening [2].

Quote Request

Request a Quote for 9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.